5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O/c24-22-18-25-19-26-23(22)29-11-8-21(9-12-29)30-17-5-4-10-27-13-15-28(16-14-27)20-6-2-1-3-7-20/h1-3,6-7,18-19,21H,8-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGPMVYLLHLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups, including a phenylpiperazine moiety. The synthesis typically involves multi-step reactions that integrate various chemical transformations, including microwave-assisted methods to enhance yield and reduce reaction times.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, demonstrating significant efficacy:
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | <0.041 |
| Staphylococcus aureus | <0.041 |
| Pseudomonas aeruginosa | 0.97 |
| Klebsiella pneumoniae | 41.5 |
These results indicate that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly its effects on leukemia cell lines. In vitro studies have shown that it can inhibit cell proliferation at low concentrations, comparable to established chemotherapeutics. For instance, derivatives of similar fluorinated pyrimidines have demonstrated IC50 values in the nanomolar range against leukemia L1210 cells .
The proposed mechanism of action for this compound involves interference with nucleic acid synthesis and disruption of cellular processes in targeted pathogens and cancer cells. The fluorine substitution is believed to enhance the binding affinity to target enzymes or receptors involved in these processes.
Case Studies
Several case studies have been documented where this compound was tested in vivo:
- Leukemia Models : In a study involving mice bearing L1210 leukemia, administration of the compound resulted in a significant reduction in tumor size compared to controls treated with saline .
- Bacterial Infections : In models of bacterial infections, treatment with the compound led to decreased bacterial load in infected tissues, showcasing its potential for therapeutic use in infectious diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine/Piperidine Derivatives
Substituents on the Piperazine Ring
- Target Compound : Contains a phenyl group on the piperazine, enabling π-π interactions with aromatic residues in target proteins.
- Compound : Features a propan-2-yl group instead of phenyl, reducing aromatic interactions but introducing steric bulk, which may alter receptor selectivity .
- Compound (5) : Incorporates a trifluoromethylphenyl group on piperazine, enhancing lipophilicity and metabolic stability compared to the phenyl group in the target compound .
Linker Variations
- Compound (5): Employs a butanone linker, introducing flexibility that might reduce target engagement efficiency .
- Compounds : Utilize ethyl or hydroxyethyl linkers, balancing rigidity and solubility .
Core Heterocycle Differences
Pharmacological Implications
Receptor Binding and Selectivity
The phenylpiperazine moiety in the target compound likely targets dopamine or serotonin receptors, similar to and compounds. However, the butynyl linker may reduce off-target effects compared to flexible linkers in analogs .
Metabolic Stability
The fluorine atom in the pyrimidine core may slow oxidative metabolism, as seen in fluorinated benzisoxazole derivatives (). In contrast, ’s propan-2-yl-substituted piperazine could increase susceptibility to CYP450 enzymes .
Solubility and Bioavailability
The rigid butynyl linker in the target compound may reduce solubility compared to morpholine-containing analogs (). However, the phenylpiperazine group could enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
